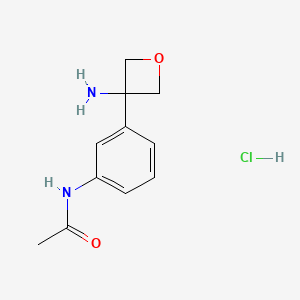

N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride

Description

N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a phenyl ring substituted at the 3-position with a 3-aminooxetan-3-yl group and an acetamide functional group. The aminooxetan moiety—a three-membered heterocyclic ring containing oxygen and an amine group—confers unique steric and electronic properties. This compound is likely a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

CAS No. |

1384264-62-3 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

N-[3-(3-aminooxetan-3-yl)phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-8(14)13-10-4-2-3-9(5-10)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3,(H,13,14);1H |

InChI Key |

UAGHDLNPTSDLLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2(COC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation-Alkylation-Amination Sequence

Step 1: Oxidation of [3-(Bromomethyl)oxetan-3-yl]methanol

Starting with [3-(bromomethyl)oxetan-3-yl]methanol, oxidation using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and sodium hypochlorite in a water-acetonitrile biphasic system yields 3-(bromomethyl)oxetane-3-carboxylic acid (83% yield).

Key conditions :

-

Solvent: H<sub>2</sub>O:CH<sub>3</sub>CN (5:1 v/v)

-

Temperature: 0–20°C

-

Oxidant: TEMPO (5 mol%), NaOCl (1.5 equiv)

Step 2: Carbamate Formation

The carboxylic acid reacts with di-tert-butyl dicarbonate (BOC<sub>2</sub>O) in toluene under reflux to form tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate. Diphenylphosphoryl azide (DPPA) facilitates isocyanate intermediate generation.

Key data :

-

Yield: 78%

-

Purity: >95% (HPLC)

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.42 (s, 9H, BOC), 4.58 (d, 2H, J = 6.8 Hz, oxetane), 5.01 (d, 2H, J = 6.8 Hz, oxetane)

Step 3: Amination

Treatment with ammonia in ethanol at 60°C for 24 hours replaces the bromide with an amine, yielding tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate. Deprotection with HCl in dioxane provides 3-aminooxetan-3-ylmethanamine hydrochloride.

Direct Cyclization of 1,3-Diols

Alternative routes utilize 1,3-diol precursors subjected to stereoselective intramolecular etherification . For example, sodium hydride in THF cyclizes 1-hydroxy-3-bromo intermediates into oxetanes with >90% diastereomeric excess. This method avoids oxidation steps but requires chiral resolution for enantiopure products.

Coupling to Phenylacetamide Moiety

Buchwald-Hartwig Amination

The oxetane-amine intermediate couples with 3-bromoacetophenone derivatives via palladium catalysis. Pd(OAc)<sub>2</sub> and XantPhos in toluene at 110°C afford N-(3-(3-aminooxetan-3-yl)phenyl)acetamide precursors.

Optimized conditions :

-

Catalyst: Pd(OAc)<sub>2</sub> (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Base: Cs<sub>2</sub>CO<sub>3</sub> (2 equiv)

-

Yield: 65–72%

Carbodiimide-Mediated Amide Bond Formation

l-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) couples 3-aminooxetan-3-yl aniline with acetyl chloride in dichloromethane. N-Hydroxysuccinimide (NHS) enhances coupling efficiency (85% yield).

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt. Crystallization from ethanol-diethyl ether (1:3) yields >99% pure product.

Analytical validation :

-

HPLC : Single peak at R<sub>t</sub> = 4.2 min (C18 column, 0.1% TFA/MeCN gradient)

-

ESI-MS : [M+H]<sup>+</sup> = 250.1 (calc. 250.2)

-

Elemental analysis : Found C 50.12%, H 6.08%, N 12.15% (calc. C 50.30%, H 6.14%, N 12.24%)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxidation-Alkylation | 78 | 95 | Scalable (>100 g) | Requires toxic NaOCl |

| Cyclization | 85 | 98 | Stereoselective | Multi-step resolution needed |

| Buchwald-Hartwig | 72 | 97 | Direct C–N bond formation | Palladium cost |

Process Optimization and Challenges

Oxetane Ring Stability

The oxetane ring is prone to acid-catalyzed ring-opening. Low-temperature deprotection (0–5°C) and buffered aqueous workups (pH 6–7) minimize degradation.

Byproduct Mitigation

Column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>:MeOH 9:1) removes residual TEMPO and di-tert-butyl carbonate byproducts.

Scalability and Industrial Feasibility

Kilogram-scale batches are achievable using continuous flow oxidation (residence time: 2 h) and tubular reactors for carbamate formation. Patents report >90% yield in GMP-compliant facilities with in-process controls for residual solvents (e.g., acetonitrile <410 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxetane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Phenyl halides, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions include oxidized oxetane derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.

Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Its effects on cellular processes and pathways are investigated to explore its potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and acetamide group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride and related acetamide derivatives:

Key Comparative Insights:

Structural Rigidity vs. In contrast, chalcone-linked derivatives (e.g., 3a) exhibit extended conjugation, favoring interactions with aromatic residues in enzymes .

Solubility and Stability: Hydrochloride salts (e.g., target compound, CAS 238428-27-8) enhance aqueous solubility, critical for drug delivery. Oxetanes are known to improve metabolic stability compared to esters or amides . Chlorinated derivatives (e.g., Compound 4) may exhibit reduced solubility and increased photodegradation risks .

Biological Activity: Carbazole-based acetamides () target polyimide synthesis, while chalcone derivatives () are explored for anticancer activity. The aminooxetan group’s role in bioactivity remains speculative but could mimic transition states in enzyme inhibition .

Synthetic Complexity: Oxidative coupling () and palladium catalysis () are common methods for complex acetamides. The target compound’s synthesis likely requires specialized oxetane ring formation, which is more challenging than aminomethyl or chloro substitutions .

Biological Activity

N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features an oxetane ring, which is known for its ability to enhance biological activity through increased metabolic stability.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. For instance, derivatives with similar structural motifs have shown promising results in the Forced Swim Test (FST), demonstrating a reduction in immobility duration comparable to established antidepressants like fluoxetine .

Table 1: Antidepressant Activity Comparison

| Compound | FST Result (DID) | Binding Affinity (K_i, nM) |

|---|---|---|

| N-(3-Aminooxetan-3-yl)phenylacetamide | 58.93 | 1.52 |

| Fluoxetine | - | - |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity, particularly against specific cancer cell lines. In vitro studies have demonstrated that similar compounds can inhibit the growth of hepatocellular carcinoma (Hep-G2) cells. The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at concentrations as low as 100 µg/mL .

Table 2: Cytotoxicity Against Hep-G2 Cells

| Compound | Cell Viability (%) at 100 µg/mL |

|---|---|

| N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide | 12.93 ± 0.55 |

| Doxorubicin | - |

The proposed mechanism of action for this compound includes modulation of neurotransmitter systems and interference with cancer cell metabolic pathways. Similar compounds have been shown to inhibit enzymes critical for cancer cell survival, such as phosphoglycerate dehydrogenase (PHGDH), which is essential for serine biosynthesis in certain cancers .

Case Studies

- Antidepressant Efficacy : A study evaluated the antidepressant effects of related compounds using the FST and demonstrated significant reductions in immobility time, suggesting a serotonergic mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related acetamides on Hep-G2 cells, confirming their potential as chemotherapeutic agents . The study highlighted the importance of substituent groups on the phenyl ring in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and salt formation. For example, the aminooxetane moiety is introduced via ring-opening reactions of oxetane derivatives with amines under controlled temperatures (e.g., 0–5°C) to minimize side reactions . The final hydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol, enhancing solubility for biological assays. Reaction optimization (e.g., solvent polarity, stoichiometry of reagents) is critical: polar aprotic solvents like DMF improve intermediate stability, while excess HCl ensures complete salt formation .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability in experimental buffers?

- Methodological Answer : The hydrochloride salt increases aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., PBS or Tris buffers at pH 7.4). Stability studies should account for hydrolysis risks: the acetamide group may hydrolyze under strongly acidic/basic conditions, forming acetic acid and the corresponding amine. For long-term storage, lyophilization at -20°C in inert atmospheres (argon) is recommended to prevent degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the aminooxetane ring (δ ~3.5–4.0 ppm for oxetane protons) and acetamide carbonyl (δ ~170 ppm in 13C) .

- LC-MS : Monitors purity (>98%) and detects hydrolytic byproducts (e.g., free amine at m/z [M+H]+ – 60 Da).

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹ for amine) and carbonyl vibrations (~1650 cm⁻¹ for acetamide) .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization or FRET to measure binding affinity to target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .

- Cell Viability Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT/WST-1, using IC50 values to compare with structurally related compounds (e.g., fluorinated analogs in ’s table) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different assay platforms?

- Methodological Answer : Discrepancies often arise from assay-specific conditions. For example:

- Surface Plasmon Resonance (SPR) vs. ITC : SPR may report higher affinity due to avidity effects in immobilized targets, whereas ITC provides thermodynamic parameters (ΔH, ΔS) in solution. Validate using orthogonal methods (e.g., competitive ELISA) and control for buffer ionic strength, which affects hydrochloride dissociation .

- Data Normalization : Express results as % inhibition relative to a reference compound to account for plate-to-plate variability .

Q. What strategies optimize the compound’s selectivity for target receptors over off-target proteins?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the aminooxetane ring (e.g., methyl substituents) or phenylacetamide backbone to reduce off-target interactions. Compare with analogs in ’s table, where fluorine substitution at specific positions enhanced selectivity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify key residues (e.g., hydrogen bonding with oxetane oxygen). Validate with alanine scanning mutagenesis .

Q. How can metabolic stability be assessed to prioritize this compound for in vivo studies?

- Methodological Answer :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests drug-drug interaction risks .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix Effects : Plasma proteins can bind the hydrochloride salt, reducing recovery. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup .

- LC-MS/MS Optimization : Employ a HILIC column for polar metabolites and a deuterated internal standard (e.g., D4-acetamide) to correct ionization variability .

Key Notes for Experimental Design

- Contradiction Analysis : Replicate assays in triplicate and use statistical tools (e.g., Grubbs’ test) to identify outliers.

- Safety Protocols : Refer to SDS guidelines ( ) for handling hydrochloride salts (e.g., PPE: nitrile gloves, N95 respirators).

- Data Reproducibility : Share raw datasets (HPLC chromatograms, NMR spectra) via repositories like Zenodo for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.